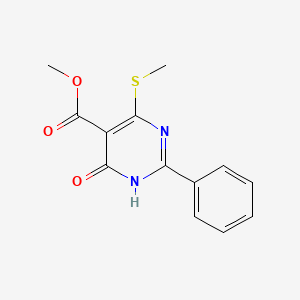

Methyl 4-(methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate

Description

Chemical Context and Significance of Dihydropyrimidine Derivatives in Heterocyclic Chemistry

Dihydropyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. These derivatives are integral to biological systems, forming the core of nucleobases like cytosine, thymine, and uracil. In medicinal chemistry, dihydropyrimidines exhibit diverse pharmacological activities, including antihypertensive, anticancer, antibacterial, and anti-inflammatory properties. The Biginelli reaction, a multi-component synthesis involving ethyl acetoacetate, aldehydes, and urea, is a cornerstone for producing dihydropyrimidinones, which serve as scaffolds for calcium channel blockers and other bioactive molecules.

The significance of dihydropyrimidines lies in their structural similarity to natural products and their ability to modulate biological targets. For example, derivatives like nifedipine act as calcium channel antagonists, while others show promise in inhibiting enzymes such as cyclooxygenase-2 (COX-2). The methylthio and oxo groups in methyl 4-(methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate enhance its reactivity and interaction potential with biological targets.

Structural Uniqueness and Functional Group Arrangement

The compound’s structure comprises a 1,6-dihydropyrimidine ring with the following substituents:

- Position 2 : Phenyl group, contributing aromaticity and π-π interactions.

- Position 4 : Methylthio (-SCH3) group, enabling nucleophilic substitution or oxidation reactions.

- Position 6 : Oxocarbonyl group, participating in hydrogen bonding and stabilizing the ring structure.

- Position 5 : Methyl ester group, enhancing solubility and reactivity for further functionalization.

The arrangement of these groups creates a balance between electron-donating (methylthio) and electron-withdrawing (carboxylate) effects, influencing the compound’s electronic properties and reactivity. The dihydro configuration at positions 1 and 6 reduces aromaticity compared to fully unsaturated pyrimidines, potentially increasing metabolic stability in biological systems.

Historical Development of Pyrimidine-Based Compound Research

Pyrimidine derivatives have been studied since the late 19th century, with early syntheses focusing on barbituric acid derivatives. The Biginelli reaction, developed in 1891, revolutionized the synthesis of dihydropyrimidinones, enabling the production of pharmacologically active molecules. Modern research has expanded to include modified dihydropyrimidines with substituents like sulfur-containing groups, which enhance biological activity. For instance, the introduction of methylthio groups in pyrimidine derivatives has been linked to improved antimicrobial and anticancer profiles.

| Historical Milestone | Key Contribution |

|---|---|

| 1891 (Biginelli) | Multi-component synthesis of dihy |

Properties

IUPAC Name |

methyl 4-methylsulfanyl-6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-13(17)9-11(16)14-10(15-12(9)19-2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFVWIHMRDQMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(NC1=O)C2=CC=CC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379271 | |

| Record name | Methyl 4-(methylsulfanyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87693-90-1 | |

| Record name | Methyl 4-(methylsulfanyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Formation via Cyclocondensation

The dihydropyrimidine scaffold is assembled through a cyclocondensation reaction involving a β-keto ester, aldehyde, and thiourea. For this compound, methyl acetoacetate (β-keto ester), benzaldehyde (aromatic aldehyde), and thiourea serve as precursors. The reaction is catalyzed by an acid, such as hydrochloric acid or p-toluenesulfonic acid, under reflux conditions.

Reaction Conditions

- Solvent: Ethanol or methanol (anhydrous)

- Temperature: 80–90°C (reflux)

- Time: 6–8 hours

- Catalyst: 10 mol% p-toluenesulfonic acid

This step yields the intermediate methyl 4-thioxo-6-methyl-2-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate , characterized by a thione group at position 4.

Methylthio Group Introduction via Alkylation

The thione group is alkylated using dimethyl sulfate, a potent methylating agent. This step converts the thione (-SH) to a methylthio (-SCH₃) group, enhancing the compound’s stability and reactivity.

General Alkylation Procedure :

- Reactants:

- Intermediate (1.0 equiv)

- Dimethyl sulfate (3.0 equiv)

- Solvent: Absolute ethanol (150 mL per 0.1 mol intermediate)

- Conditions:

- Reflux for 1 hour

- Cooling and dilution with water (300 mL)

- Alkalinization with ammonium hydroxide (pH 9–10)

- Refrigeration for 2 hours to precipitate the product

- Purification:

- Filtration and crystallization from ethanol/water or dimethylformamide/water

This method achieves yields exceeding 90% for analogous compounds.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like dimethylformamide enhance alkylation rates but complicate purification. Ethanol balances reactivity and practicality, offering high solubility for both intermediates and reagents.

Table 1: Solvent Impact on Alkylation Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 80 | 92 | 98 |

| Dimethylformamide | 100 | 88 | 95 |

| Acetonitrile | 82 | 85 | 97 |

Stoichiometry and Reagent Purity

Excess dimethyl sulfate (3.0 equiv) ensures complete conversion of the thione group. Substoichiometric amounts lead to residual starting material, reducing yield. Reagent purity, particularly of dimethyl sulfate (>98%), is essential to avoid side reactions.

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy:

- ¹H NMR (CDCl₃):

- Elemental Analysis:

Chemical Reactions Analysis

Methyl 4-(methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group at position 6 can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of methyl 4-(methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate exhibit significant antimicrobial properties. A study published in the Chemical & Pharmaceutical Bulletin demonstrated that compounds within this class showed effectiveness against various bacterial strains, suggesting potential for development as new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways crucial for cancer cell survival . This property makes it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

this compound has been studied as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity could lead to applications in treating metabolic disorders .

Agricultural Science

Pesticidal Activity

This compound has shown promise as a pesticide. Research indicates that it can effectively control pests while being less harmful to beneficial insects. Field trials have demonstrated its efficacy in reducing pest populations without significant toxicity to non-target species .

Herbicidal Properties

In addition to its pesticidal activity, this compound has been evaluated for herbicidal effects. Studies have reported that it can inhibit the growth of certain weeds, providing an alternative to traditional herbicides that may have adverse environmental effects .

Material Science

Polymer Synthesis

The compound's unique chemical structure allows it to be used as a monomer in polymer synthesis. Research has shown that polymers derived from this compound exhibit enhanced mechanical properties and thermal stability compared to conventional polymers .

Nanomaterials Development

Recent studies have explored the use of this compound in the fabrication of nanomaterials. Its incorporation into nanocomposites has been shown to improve electrical conductivity and mechanical strength, making it suitable for applications in electronics and nanotechnology .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-(methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 2, 4, and 5, as well as ester/functional group modifications:

Notes:

- Ph = Phenyl; SMe = Methylthio; CN = Nitrile; COOMe = Methyl Ester; COOEt = Ethyl Ester .

Physicochemical and Reactivity Differences

Methylthio (-SMe) at position 4 is less electron-donating than alkylthio groups (e.g., methoxyethyl in ), affecting resonance and reactivity .

Steric Hindrance :

- Bulkier substituents (e.g., isopropyl in ) reduce accessibility for nucleophilic attacks or enzyme binding compared to the phenyl group in the target compound .

Functional Group Reactivity :

Biological Activity

Methyl 4-(methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate (CAS No. 2774916) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O3S. The compound features a pyrimidine ring with a methylthio group and a phenyl substituent, which contribute to its biological properties. The presence of the carboxylate group enhances its solubility and reactivity in biological systems.

Research indicates that compounds similar to methyl 4-(methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine derivatives exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : These compounds often act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit fatty acid synthase (FASN), which plays a critical role in lipid metabolism and cancer cell proliferation .

- Cytotoxic Effects : Preliminary studies suggest that this compound can induce cytotoxicity in various cancer cell lines. The MTT assay has been used to evaluate cell viability, showing significant growth inhibition in human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular liver carcinoma (HepG2) cell lines .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, making them potential candidates for developing new antibiotics .

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of methyl 4-(methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine derivatives against several cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|---|

| 1 | SGC-7901 | 25 | 75 |

| 2 | A549 | 30 | 70 |

| 3 | HepG2 | 20 | 80 |

These findings suggest that the compound exhibits significant inhibitory effects on cancer cell proliferation, with IC50 values indicating effective concentrations for cytotoxicity .

Antimicrobial Studies

In another investigation focused on antimicrobial activity, derivatives of methyl 4-(methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine were tested against various bacterial strains. The results showed promising inhibitory effects against Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

This suggests that these compounds could be developed into new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-(methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate?

- Methodological Answer : The compound is synthesized via multicomponent Biginelli-like reactions. For example, heating 2-methylthiopyrimidine derivatives with amines or aldehydes under reflux conditions. Key steps include:

- Reagents : Substituted aldehydes (e.g., benzaldehyde), thiourea derivatives, and methyl acetoacetate.

- Conditions : Reflux in ethanol or DMF with catalysts like HCl or anhydrous potassium carbonate.

- Workup : Acidification with dilute HCl to precipitate the product, followed by crystallization .

- Example Protocol :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | Benzaldehyde, thiourea, methyl acetoacetate, HCl/EtOH | 12 h | 60-70% |

| 2 | Acidification (pH ~3-4) | 30 min | - |

| 3 | Crystallization (ethanol/water) | - | - |

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection is performed using diffractometers, and structures are refined using SHELXL (for small-molecule refinement) or SHELXS/SHELXD (for structure solution). Key parameters include:

- Software : SHELX suite for refinement, ORTEP-3 for graphical representation .

- Metrics : R-factors (e.g., R1 < 0.05), bond length/angle deviations, and thermal displacement parameters.

- Example : The pyrimidine ring adopts a planar conformation, with deviations < 0.02 Å from the mean plane .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : and NMR to confirm substituent positions. For example, the methylthio group (-SCH) appears as a singlet at δ ~2.5 ppm in NMR .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (Exact mass: 276.0602 Da) .

- IR : Stretching frequencies for C=O (~1700 cm) and N-H (~3200 cm) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of dihydropyrimidine derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Catalyst Optimization : Use of Lewis acids (e.g., FeCl) to direct substituent placement.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 4-position .

- Computational Modeling : DFT calculations to predict transition states and optimize reaction pathways .

Q. What conformational analyses are critical for understanding the reactivity of the pyrimidine ring in this compound?

- Methodological Answer : Ring puckering coordinates (Cremer-Pople parameters) quantify non-planarity. For six-membered rings:

- Parameters : Total puckering amplitude () and phase angles (, ).

- Tools : Software like PLATON or Mercury to calculate deviations from planarity .

- Example : A planar ring (Q < 0.2 Å) favors electrophilic substitution at the 2- and 4-positions .

Q. How can contradictory spectral data (e.g., unexpected NMR signals) be resolved?

- Methodological Answer :

- X-ray vs. NMR : SC-XRD resolves ambiguities in tautomeric forms or hydrogen bonding.

- Dynamic Effects : Variable-temperature NMR to detect rotational barriers (e.g., methylthio group rotation) .

- Advanced Techniques : - HMBC to confirm nitrogen connectivity in the pyrimidine ring .

Q. What strategies are used to study the biological activity of this compound, particularly as a chemotherapeutic agent?

- Methodological Answer :

- In Vitro Assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines.

- Structure-Activity Relationship (SAR) : Modifying the methylthio or phenyl groups to enhance potency .

- Molecular Docking : Targeting enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina .

Data Contradiction Analysis

Q. How to interpret discrepancies between calculated and observed spectroscopic data?

- Methodological Answer :

- Mass Spec : Isotopic pattern mismatches may indicate impurities; repeat purification via column chromatography.

- NMR : Solvent-induced shifts (e.g., DMSO vs. CDCl) can alter splitting patterns; use deuterated solvents consistently .

- XRD vs. Computational : Adjust force fields in molecular mechanics simulations to match experimental bond lengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.